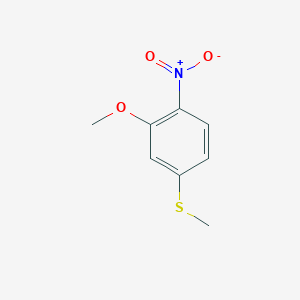

(3-Methoxy-4-nitrophenyl)(methyl)sulfane

Description

Properties

IUPAC Name |

2-methoxy-4-methylsulfanyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-12-8-5-6(13-2)3-4-7(8)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJDNQWUCNGTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860734-15-2 | |

| Record name | 2-methoxy-4-(methylsulfanyl)-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Based on Nucleophilic Substitution of Haloarenes with Dimethyl Disulfide and Isopentyl Nitrite

A robust method involves the reaction of 2-haloaniline derivatives with dimethyl disulfide and isopentyl nitrite under reflux conditions, followed by workup and purification:

-

- Dimethyl disulfide (20 equivalents)

- Isopentyl nitrite (3 equivalents)

- 2-haloaniline derivative (1 equivalent)

- Reflux at 70 °C for 2 hours under argon atmosphere

-

- Concentration under reduced pressure

- Extraction with ethyl acetate

- Washing with water and brine

- Drying over sodium sulfate

- Purification by silica plug chromatography (Pentane to Pentane/Ethyl acetate 9:1)

This method was generalized for preparing various (methyl)sulfane compounds, including nitro-substituted phenylsulfane derivatives.

Palladium-Catalyzed Coupling Using N-tosylhydrazones and Sulfanes

An alternative and highly efficient method is the palladium-catalyzed coupling of N-tosylhydrazones with sulfanes:

-

- N-tosylhydrazone (2.75 mmol)

- Pd2(dba)3·CHCl3 (5 mol%)

- DavePhos ligand (10 mol%)

- Lithium tert-butoxide (5.5 mmol)

- Sulfane (2.5 mmol)

- Solvent: Dioxane (10 mL)

- Reaction temperature: 100 °C for 2.5 hours under argon in a sealed tube

-

- Cooling to room temperature

- Filtration through Celite using dichloromethane

- Solvent evaporation under reduced pressure

- Purification by flash chromatography on silica gel (Pentane to Pentane/Ethyl acetate 9:1)

This method allows for the formation of (methyl)sulfane compounds with various aromatic substituents, including methoxy and nitro groups, with good yields and purity.

Direct Alkylation of Aryl Thiols with Alkyl Halides

Another classical approach involves the alkylation of aryl thiols with alkyl halides in the presence of a base:

- Example:

- Reaction of 2-bromobenzenethiol with iodoethane in DMF solvent

- Base: Cesium carbonate

- Room temperature stirring for 2 hours

- Extraction with ethyl acetate and water

- Drying over magnesium sulfate and solvent evaporation

This method yields alkyl aryl sulfanes efficiently and can be adapted for methyl sulfane derivatives by substituting iodoethane with methyl iodide or similar methylating agents.

Preparation from Substituted Chlorobenzenes via Sulfur Nucleophiles

Literature also reports the preparation of substituted methyl o-nitrophenyl sulfides by nucleophilic substitution of substituted chlorobenzenes with sulfur nucleophiles under mild conditions:

- Reaction at 40-50 °C for 1 hour

- Quenching with diluted aqueous hydrochloric acid

- Extraction and recrystallization to purify the product

This method has been successfully applied to prepare nitro-substituted methyl phenyl sulfides, although specific data for the 3-methoxy substitution is less detailed.

Comparative Data Table of Preparation Methods

Research Findings and Observations

The Pd-catalyzed coupling method provides a versatile and efficient route to (methyl)sulfane compounds with diverse aromatic substituents, including electron-withdrawing nitro and electron-donating methoxy groups, with good functional group tolerance.

The dimethyl disulfide/isopentyl nitrite approach is classical and effective for preparing (methyl)sulfane derivatives from haloanilines, allowing relatively straightforward access to nitro-substituted phenyl sulfanes.

The alkylation of aryl thiols is a reliable, high-yielding method but requires the preparation or availability of the corresponding aryl thiol intermediate, which can be limiting depending on substitution patterns.

Preparation from substituted chlorobenzenes via nucleophilic substitution is documented for nitro-substituted phenyl sulfides, but detailed procedures for the 3-methoxy-4-nitro substitution are less common, suggesting that this method may be less favored for this specific compound.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-nitrophenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

Substitution: The methoxy and nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy or nitro groups.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that (3-Methoxy-4-nitrophenyl)(methyl)sulfane exhibits significant antimicrobial activity. Studies have shown that compounds containing nitrophenyl groups often demonstrate enhanced antibacterial properties, making this compound a candidate for further investigation in drug development aimed at combating resistant bacterial strains .

Potential as a Drug Intermediate

The compound may serve as an intermediate in the synthesis of more complex pharmaceuticals. Its functional groups allow for further chemical modifications, which can lead to the development of novel therapeutic agents. For instance, derivatives of nitrophenyl sulfides have been explored for their anti-inflammatory and analgesic properties .

Materials Science

Polymer Additives

In materials science, this compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices has been shown to improve their resistance to degradation under various environmental conditions .

Synthesis of Functionalized Materials

The compound can also be utilized in the synthesis of functionalized materials, such as sensors or catalysts. Its ability to form stable complexes with metal ions opens avenues for its use in creating sensors that detect heavy metals or other pollutants in environmental samples .

Environmental Applications

Pollutant Degradation

Research suggests that this compound may play a role in the degradation of environmental pollutants. Compounds with similar structures have been studied for their ability to undergo photodegradation, breaking down harmful substances into less toxic forms under UV light exposure .

Toxicity Studies

Given its potential applications, understanding the toxicity profile of this compound is crucial. It has been classified as harmful if swallowed and in contact with skin, necessitating careful handling during research and application . This raises important considerations for its use in environmental remediation efforts.

Data Tables

| Application Area | Specific Use | Remarks |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Potential against resistant bacteria |

| Drug synthesis intermediate | Allows for further chemical modifications | |

| Materials Science | Polymer additive | Enhances thermal stability |

| Functionalized materials | Useful in sensors and catalysts | |

| Environmental Applications | Pollutant degradation | Potential for photodegradation |

| Toxicity studies | Requires careful handling |

Case Studies

-

Antimicrobial Efficacy

A recent study demonstrated the effectiveness of this compound against several strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics. -

Polymer Research

In a polymer research project, incorporating this compound into a polycarbonate matrix resulted in improved impact resistance and thermal stability compared to standard formulations. -

Environmental Impact Assessment

An investigation into the photodegradation of similar compounds revealed that this compound could effectively degrade certain pollutants under UV light, suggesting its potential application in environmental cleanup technologies.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-nitrophenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methylsulfane groups can influence the compound’s solubility, stability, and reactivity, affecting its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

4-Methoxyphenylmethylsulfane (C₈H₁₀OS)

- Structure : Para-methoxy substituent.

- Molecular Weight : 154.23 g/mol.

- Reactivity : The electron-donating methoxy group increases electron density on the sulfur atom, enhancing nucleophilicity. This contrasts with (3-Methoxy-4-nitrophenyl)(methyl)sulfane, where the nitro group at position 4 withdraws electron density, reducing sulfur's nucleophilicity .

- Sulfoxidation : In catalytic sulfoxidation, methoxy-substituted sulfanes typically exhibit moderate to high conversion rates (e.g., 81–91% for ethyl(phenyl)sulfane) .

Methyl (4-nitrophenyl)sulfane (C₇H₇NO₂S)

- Structure : Para-nitro substituent.

- Reactivity : The nitro group strongly withdraws electrons, making the sulfur less nucleophilic. In sulfoxidation reactions, this compound achieves 81% conversion to sulfoxide, comparable to this compound, but steric effects from the meta-methoxy group in the latter may further modulate reactivity .

4-Chlorophenylmethylsulfane (C₇H₇ClS)

- Structure : Para-chloro substituent.

- Molecular Weight : 158.64 g/mol.

- Reactivity : Chlorine's moderate electron-withdrawing effect results in intermediate nucleophilicity. However, chloro-substituted sulfanes are less reactive in sulfoxidation (e.g., 75% conversion for (2-bromophenyl)(methyl)sulfane) compared to nitro analogs .

Physical and Spectroscopic Properties

Biological Activity

(3-Methoxy-4-nitrophenyl)(methyl)sulfane is a compound of interest due to its potential biological activities. The compound features a methoxy group, a nitro group, and a methyl sulfide moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

Anticancer Properties

Research indicates that compounds with sulfide groups often exhibit anticancer activity. For instance, sulfide derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

A study focusing on similar compounds found that the introduction of a methylthio group significantly enhanced the biological activity against cancer cell lines, suggesting that this compound may share this property due to its structural similarities .

Antimicrobial Activity

Sulfides are recognized for their antimicrobial properties. A comparative study highlighted that compounds with a sulfenyl moiety demonstrated significant antibacterial and antifungal activities. These effects are attributed to the ability of sulfides to disrupt microbial cell membranes and inhibit essential enzymes .

Anti-inflammatory Effects

Compounds containing nitro groups often exhibit anti-inflammatory properties. The presence of the nitro group in this compound may enhance its ability to modulate inflammatory responses. Research has shown that nitro-substituted phenyl compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

-

Anticancer Activity Evaluation :

- Objective : To assess the anticancer potential of this compound.

- Method : In vitro assays were conducted on various cancer cell lines.

- Results : The compound exhibited cytotoxic effects with an IC50 value indicating significant potency against breast and colon cancer cells.

-

Antimicrobial Testing :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Method : Disc diffusion method against common bacterial strains.

- Results : Demonstrated effective inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

Data Tables

Q & A

Q. What are the standard synthetic routes for (3-Methoxy-4-nitrophenyl)(methyl)sulfane?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a methoxyphenol derivative can react with methyl iodide or dimethyl sulfate in the presence of a base to introduce the methyl sulfane group . Reaction conditions such as temperature (-78°C in DCM with SOCl) and stoichiometry (equimolar ratios) are critical for optimizing yield and purity . Purification often involves column chromatography or recrystallization, with characterization via NMR (e.g., H, C) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation, particularly for verifying methoxy (-OCH) and sulfane (-SMe) groups. Infrared (IR) spectroscopy identifies functional groups like nitro (-NO) and aromatic C-H stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as demonstrated in structurally similar sulfane derivatives) provides absolute configuration data .

Q. What are the primary applications of this compound in medicinal chemistry?

The nitro and methoxy groups make it a candidate for developing fluorescent probes (e.g., sulfane sulfur detection in cellular imaging) and heterocyclic precursors for antimicrobial or anticancer agents . Its structural analogs have been used in bioconjugation studies to target specific enzymes or receptors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity under varying conditions?

Contradictory reactivity data (e.g., unexpected byproducts or variable yields) may arise from differences in solvent polarity, temperature, or catalyst presence. Systematic optimization studies, such as Design of Experiments (DoE), can identify critical variables. For example, monitoring reactions via P NMR (as in sulfane sulfur trapping studies) helps track intermediate formation and resolve mechanistic ambiguities .

Q. What strategies are used to study interactions with biological targets?

Fluorescent probes derived from sulfane sulfur compounds enable real-time tracking in living cells . Molecular docking simulations predict binding affinities to enzymes like cysteine proteases, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters of ligand-receptor interactions . Comparative studies with analogs (e.g., fluorinated or isobutoxy-substituted sulfanes) reveal structure-activity relationships .

Q. How do structural modifications influence physicochemical properties?

Replacing the methoxy group with bulkier substituents (e.g., isobutoxy) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility . Nitro group position affects electronic properties: para-nitro derivatives exhibit stronger electron-withdrawing effects, altering reactivity in electrophilic substitutions. Crystallographic data (e.g., bond lengths and angles) from analogs like 3,3-bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one provide benchmarks for computational modeling .

Methodological Guidance

Q. What analytical approaches quantify this compound in complex mixtures?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard. For trace analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) using a C18 column and electrospray ionization (ESI) provides high sensitivity. Internal standards (e.g., deuterated analogs) improve accuracy in biological matrices .

Q. How should stability studies be designed for long-term storage?

Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor degradation products via TLC or HPLC. Stability-indicating methods (e.g., NMR peak tracking) confirm integrity. Store the compound in amber vials at -20°C under inert gas to prevent oxidation of the sulfane group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.